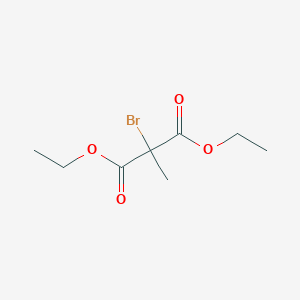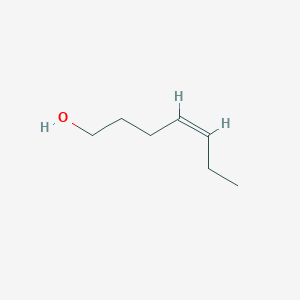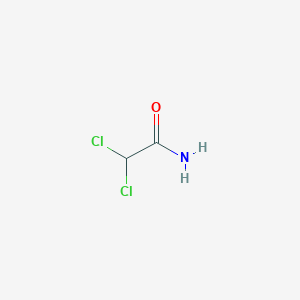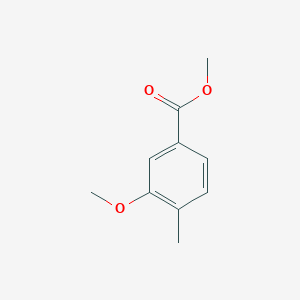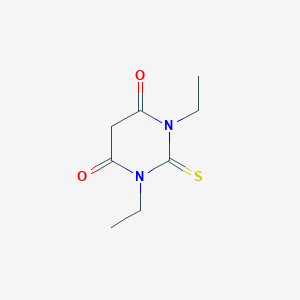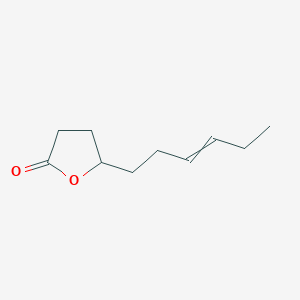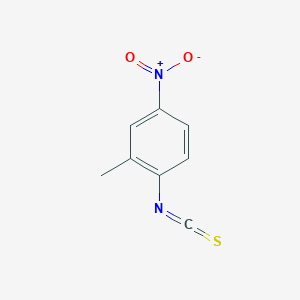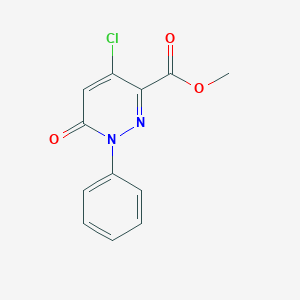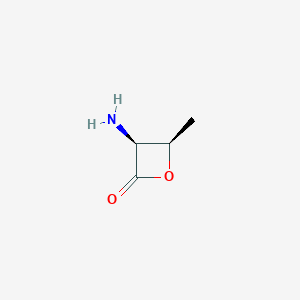
(2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate, also known as MOOH, is a chemical compound that has attracted significant attention in the field of scientific research due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
(2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, (2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. In biochemistry, (2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate has been used as a tool for studying enzyme kinetics and protein-ligand interactions. In materials science, (2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate has been explored for its potential applications in the development of novel materials with unique properties.
Mecanismo De Acción
The exact mechanism of action of (2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate is not fully understood, but it is believed to exert its effects through the inhibition of various enzymes and receptors in the body. (2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of important cellular components, such as nucleotides and lipids. It has also been shown to bind to certain receptors in the body, such as the adenosine receptor, which plays a key role in regulating various physiological processes.
Efectos Bioquímicos Y Fisiológicos
(2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-diabetic properties. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models. Additionally, (2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate has been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate in lab experiments is its high potency and selectivity, which allows for precise modulation of specific biochemical pathways and physiological processes. However, one of the limitations of using (2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate is its relatively high cost and limited availability, which can make it difficult to obtain for some researchers.
Direcciones Futuras
There are several future directions for research on (2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate, including the development of more efficient and cost-effective synthesis methods, the identification of new potential therapeutic applications, and the exploration of its potential as a tool for studying protein-ligand interactions and enzyme kinetics. Additionally, further research is needed to fully understand the mechanism of action of (2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate and its effects on various physiological processes.
Métodos De Síntesis
(2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate can be synthesized through a multistep process involving the reaction of various chemical compounds, including 2-methyl-3-amino-4-oxo-4H-pyran-5-carboxylic acid, acetic anhydride, and hydrochloric acid. The resulting product is a white crystalline solid that can be purified through recrystallization.
Propiedades
Número CAS |
131131-05-0 |
|---|---|
Nombre del producto |
(2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate |
Fórmula molecular |
C4H7NO2 |
Peso molecular |
101.1 g/mol |
Nombre IUPAC |
(3S,4R)-3-amino-4-methyloxetan-2-one |
InChI |
InChI=1S/C4H7NO2/c1-2-3(5)4(6)7-2/h2-3H,5H2,1H3/t2-,3+/m1/s1 |
Clave InChI |
NBTZBUKVCIOYMU-GBXIJSLDSA-N |
SMILES isomérico |
C[C@@H]1[C@@H](C(=O)O1)N |
SMILES |
CC1C(C(=O)O1)N |
SMILES canónico |
CC1C(C(=O)O1)N |
Sinónimos |
2-Oxetanone,3-amino-4-methyl-,(3S,4R)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



